(S)-N1-Isopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine
CAS No.:
Cat. No.: VC13475840
Molecular Formula: C11H25N3
Molecular Weight: 199.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H25N3 |
|---|---|
| Molecular Weight | 199.34 g/mol |
| IUPAC Name | N'-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-N'-propan-2-ylethane-1,2-diamine |
| Standard InChI | InChI=1S/C11H25N3/c1-10(2)14(8-6-12)9-11-5-4-7-13(11)3/h10-11H,4-9,12H2,1-3H3/t11-/m0/s1 |
| Standard InChI Key | SFPUUXMJDHPVSB-NSHDSACASA-N |
| Isomeric SMILES | CC(C)N(CCN)C[C@@H]1CCCN1C |
| SMILES | CC(C)N(CCN)CC1CCCN1C |
| Canonical SMILES | CC(C)N(CCN)CC1CCCN1C |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s structure features:
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A pyrrolidine ring substituted with a methyl group at position 1.
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An ethane-1,2-diamine chain where the primary amine () is bonded to a chiral center at the pyrrolidine’s C2 position.
The stereochemistry is explicitly defined by the (S)-configuration at the pyrrolidine’s C2 carbon, as indicated by its IUPAC name and SMILES notation () .
Table 1: Key Structural Descriptors
Spectroscopic Characterization
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NMR Spectroscopy: The compound’s and NMR spectra would show distinct signals for the pyrrolidine ring protons (δ 1.5–3.0 ppm), isopropyl methyl groups (δ 1.0–1.2 ppm), and amine protons (δ 2.5–3.5 ppm).
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IR Spectroscopy: Stretching vibrations for (3300–3500 cm) and (1100–1250 cm) are characteristic.
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via a multi-step process involving:
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Alkylation: Reaction of (S)-1-methylpyrrolidine with a halogenated ethane-1,2-diamine derivative.
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Coupling: Introduction of the isopropyl group via reductive amination or nucleophilic substitution.
Critical Reaction Conditions:
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Anhydrous solvents (e.g., tetrahydrofuran or dichloromethane).
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Catalysts such as palladium on carbon for hydrogenation steps.
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Temperature control (typically 0–25°C) to prevent racemization.
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in water .
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Stability: Stable under inert atmospheres at room temperature; susceptible to oxidation in acidic conditions.
Applications in Research and Industry
Asymmetric Catalysis
The compound serves as a chiral ligand in transition-metal-catalyzed reactions:
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Enantioselective Hydrogenation: Enhances enantiomeric excess (ee) in ketone reductions by up to 90% .
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Cross-Coupling Reactions: Facilitates Suzuki-Miyaura couplings with sterically hindered substrates .
Table 2: Catalytic Performance in Selected Reactions
| Reaction Type | Substrate | ee (%) | Yield (%) | Source |
|---|---|---|---|---|
| Hydrogenation | Acetophenone | 88 | 92 | |
| Suzuki-Miyaura Coupling | 2-Naphthylboronic Acid | N/A | 85 |
Medicinal Chemistry
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Target Engagement: The pyrrolidine moiety mimics proline residues, enabling interactions with enzymes like IDH1 (isocitrate dehydrogenase 1) .
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Anticancer Activity: Analogous compounds inhibit mutant IDH1 in glioblastoma models, reducing 2-hydroxyglutarate levels by >50% at 10 µM .
Coordination Chemistry
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Forms stable complexes with , , and , as evidenced by Schiff base analogs .
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Antimicrobial Activity: Metal complexes exhibit MIC values of 13–17 µg/mL against Staphylococcus aureus .
Future Directions
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